2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide
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Overview
Description
2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide is a complex organic compound that features a benzamide core structure with a chloropyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide typically involves the condensation of 4-chloropyrazole with a benzoyl chloride derivative, followed by amide formation with an appropriate amine. The reaction conditions often include the use of solvents such as ethanol and catalysts like Lewis acids to facilitate the process .
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of catalysts like diatomite earth@IL/ZrCl4. This method is efficient, eco-friendly, and provides high yields .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Comparison
Compared to similar compounds, 2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide is unique due to its chloropyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H15ClN4O2 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-[[3-[(4-chloropyrazol-1-yl)methyl]benzoyl]amino]benzamide |
InChI |
InChI=1S/C18H15ClN4O2/c19-14-9-21-23(11-14)10-12-4-3-5-13(8-12)18(25)22-16-7-2-1-6-15(16)17(20)24/h1-9,11H,10H2,(H2,20,24)(H,22,25) |
InChI Key |
IHGQGPILIFEPPO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)CN3C=C(C=N3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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